molecular formula C20H17NO4 B3223216 Fmoc-alpha-methyl-D-Propargylglycine CAS No. 1217628-27-7

Fmoc-alpha-methyl-D-Propargylglycine

Cat. No.: B3223216
CAS No.: 1217628-27-7
M. Wt: 335.4 g/mol
InChI Key: QIRSNYJXWATYAI-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-alpha-methyl-D-Propargylglycine is a synthetic amino acid derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly valuable in the field of peptide synthesis due to its unique structural properties, which include an alkyne side chain. The presence of the Fmoc group allows for selective deprotection and subsequent functionalization, making it a versatile building block in organic synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-alpha-methyl-D-Propargylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclic peptides, diketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Fmoc-alpha-methyl-D-Propargylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-alpha-methyl-D-Propargylglycine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The Fmoc group allows for selective deprotection, enabling precise control over the synthesis process. The alkyne side chain can participate in click chemistry reactions, facilitating the formation of cyclic peptides and other complex structures .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-L-propargylglycine
  • Fmoc-azidolysine
  • Fmoc-Trp (Boc)-OH

Uniqueness

Fmoc-alpha-methyl-D-Propargylglycine is unique due to its alpha-methyl substitution, which provides steric hindrance and can influence the conformation of peptides. This makes it particularly useful in the synthesis of cyclic peptides and other constrained structures, offering advantages over similar compounds in terms of stability and reactivity .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbut-3-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h1,4-11,17H,12H2,2H3,(H,21,24)(H,22,23)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRSNYJXWATYAI-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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